3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Description
3-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride is an aromatic aldehyde derivative featuring a benzaldehyde core linked via a propoxy chain to an imidazole moiety, with a hydrochloride counterion. This compound is structurally characterized by its ether linkage (propoxy group) and the imidazole heterocycle, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-10-12-3-1-4-13(9-12)17-8-2-6-15-7-5-14-11-15;/h1,3-5,7,9-11H,2,6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSBFCMPSCEZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN2C=CN=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propanol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
-
Step 1: : Synthesis of 3-(1H-imidazol-1-yl)propanol.
- React imidazole with 3-chloropropanol in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
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Step 2: : Formation of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde.
- React 3-(1H-imidazol-1-yl)propanol with benzaldehyde in the presence of hydrochloric acid.
- The reaction mixture is stirred at room temperature until the formation of the product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-[3-(1H-imidazol-1-yl)propoxy]benzoic acid.
Reduction: 3-[3-(1H-imidazol-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition studies. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Halogenated Analogs ()
The compound 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride (CAS 1609404-10-5) shares the imidazole-propoxy-benzaldehyde backbone but introduces a chlorine atom at the 5-position of the benzaldehyde ring. Its higher molecular weight (313.17 vs. ~278.73) and 95% purity make it a more specialized candidate for targeted synthesis .
Carboxylic Acid Derivatives ()
3-(Imidazol-1-ylmethyl)benzoic acid hydrochloride replaces the aldehyde group with a carboxylic acid, significantly altering solubility and reactivity. The carboxylic acid moiety enables conjugation via amide or ester bonds, making it suitable for prodrug design or polymer chemistry. Its lower molecular weight (238.67) and higher polarity may limit membrane permeability compared to the aldehyde analog .
Benzofuran-Based Compounds ()
The benzofuran derivative 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran hydrochloride exemplifies a structurally complex analog with a nitro group and dibutylamino side chain. Such features are critical in medicinal chemistry for optimizing pharmacokinetic properties (e.g., bioavailability, metabolic stability). Its role as a precursor to dronedarone highlights the therapeutic relevance of imidazole-propoxy motifs in cardiovascular drug development .
Indazole Derivatives ()
1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole incorporates an indazole core, a nitrogen-rich heterocycle with demonstrated kinase inhibitory activity. The dimethylamino-propoxy chain may enhance solubility and target binding through cationic interactions, contrasting with the neutral imidazole-propoxy group in the target compound .
Research Implications and Limitations
While this compound itself is discontinued, its structural analogs remain relevant in diverse applications:
- Medicinal Chemistry : Imidazole-propoxy motifs are prevalent in enzyme inhibitors (e.g., cytochrome P450) due to imidazole’s metal-coordinating ability .
- Material Science : Aldehyde groups enable Schiff base formation, useful in polymer or coordination network synthesis .
Limitations : The discontinued status of the target compound and its analogs (e.g., CAS 1248787-46-3) underscores challenges in sourcing these materials, necessitating alternative synthetic routes or substitutions .
Biological Activity
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a synthetic compound notable for its unique structural features, including an imidazole ring and a benzaldehyde moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C₁₃H₁₄N₂O₂·HCl
- Molecular Weight : 266.73 g/mol
- IUPAC Name : 4-(3-imidazol-1-ylpropoxy)benzaldehyde; hydrochloride
The biological activity of imidazole derivatives, including this compound, can vary significantly based on their specific structure and the biological targets they interact with. Common mechanisms include:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of various enzymes, affecting metabolic pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.
| Bacterial Strain | Activity Observed | Method Used |
|---|---|---|
| Staphylococcus aureus | Inhibition | Agar disc-diffusion method |
| Escherichia coli | Moderate inhibition | Minimum inhibitory concentration (MIC) |
| Klebsiella pneumoniae | Effective | Time-kill assay |
Case Studies
A notable study evaluated the antibacterial properties of various imidazole derivatives, including this compound. The study reported:
- Inhibition of MRSA : The compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
- Synergistic Effects : When combined with other antibiotics, the compound showed enhanced efficacy, indicating potential for use in combination therapies.
Research Findings
Recent research has focused on the synthesis and evaluation of imidazole derivatives' bioactivity. A critical review highlighted the importance of structural modifications in enhancing biological activity:
- Structural Variations : Modifications to the benzaldehyde group have been shown to affect the compound's reactivity and biological interactions.
- Biochemical Pathways : The compound may influence various biochemical pathways depending on its target, including those involved in cell signaling and metabolism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydroxylamine hydrochloride and paraformaldehyde in glacial acetic acid facilitate imidazole ring formation, as seen in structurally related aldehydes . Coupling agents like EDCl and HOBT under basic conditions (e.g., triethylamine) are effective for forming propoxy linkages, with yields influenced by reaction time (≥2 hours) and stoichiometric ratios of intermediates .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of benzaldehyde at ~1700 cm⁻¹ and N-H stretches of imidazole at ~3400 cm⁻¹) .
- NMR : ¹H-NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for benzaldehyde and δ 7.0–7.5 ppm for imidazole protons), while ¹³C-NMR confirms carbonyl carbons (~190 ppm) .
- LCMS : Monitors purity (>98%) and molecular ion peaks (e.g., [M+H]⁺) with retention times (e.g., Rt=1.05–1.19 min) dependent on column chemistry .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s activity as a histamine receptor modulator, and what conflicting data might arise from receptor subtype selectivity?
- Methodological Answer :
- Radioligand Binding Assays : Use recombinant human H3 receptors (Ki determination via competitive binding with [³H]-N-α-methylhistamine). Pitolisant (Ki=0.16 nM for H3) serves as a reference compound .
- Contradictions : Subtype selectivity (e.g., H3 vs. H4) may lead to varying Ki values. Cross-reactivity with TRPC ion channels (e.g., SKF-96365’s imidazole-based inhibition) necessitates orthogonal assays like calcium flux measurements to confirm specificity .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action in modulating TRPC ion channels?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Direct measurement of TRPC channel currents in HEK293 cells transfected with TRPC3/6/7 plasmids. Pre-treatment with inhibitors (e.g., Pyr3 for TRPC3) clarifies target specificity .
- Calcium Imaging : Fura-2 AM dye detects intracellular Ca²⁺ changes induced by compound exposure, with CPA (SERCA inhibitor) used to deplete ER stores and isolate TRPC-mediated signals .
Q. What factors affect the hydrolytic stability of the benzaldehyde moiety in aqueous solutions, and how can formulation strategies mitigate degradation?
- Methodological Answer :
- pH Sensitivity : The aldehyde group is prone to hydrolysis at neutral/basic pH. Stability studies (HPLC monitoring) under varying pH (4–9) identify optimal storage conditions (e.g., pH 5–6 buffers) .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life by reducing water-mediated degradation .
Q. How should researchers address discrepancies in reported Ki values for receptor binding assays involving imidazole derivatives?
- Methodological Answer :
- Standardized Protocols : Use identical receptor isoforms (e.g., human H3 vs. rodent H3) and buffer conditions (e.g., Tris-HCl vs. HEPES) to minimize variability .
- Meta-Analysis : Cross-validate data with orthogonal techniques (e.g., functional cAMP assays for H3 receptor inverse agonism) to resolve conflicts between binding affinity (Ki) and efficacy (EC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
